1,2-Dipiperidinoethane
Overview
Description
1,2-Dipiperidinoethane, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2 and its molecular weight is 196.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59292. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mixed Chelates and Copper(II) Chelates
1,2-Dipiperidinoethane forms mixed chelates with copper(II) and β-diketonates, demonstrating properties like strong solvatochromism and high solubility and volatility in certain derivatives. These properties are significant for studying and developing new chelating agents and complexes (Fukuda et al., 1989).
Polymerization of Butadiene
In the presence of lithium-based initiators, this compound significantly influences the polymerization of butadiene, leading to a highly 1,2 structure. This complexing agent affects the kinetics of propagation and the microstructure of the polymer, making it crucial in understanding and controlling the polymerization process (Bywater et al., 1985).
Spectroscopy and Polymer Characterization
The compound plays a role in the spectroscopic analysis of polymers. For instance, its interaction with polybutadienyl- and polypentadienyllithium has been examined, revealing insights into the conformation and electronic spectra of active centers in these polymers (Medina et al., 1986).
Poly(1,4-butadiene-b-1,2-butadiene) Preparation
This compound is utilized in the preparation of poly(1,4-butadiene-b-1,2-butadiene) diblock polymers. It acts as a complexing agent to alter the mode of addition of butadiene, impacting the molecular weight and microstructure of the resultant polymers (Poshyachinda et al., 1991).
Analytical Applications in Polymer Chemistry
A novel method involving this compound has been developed for quantitative analysis of poly(butadienyl-lithium) anions in living anionic polymerization reactions. This methodology enhances understanding and control of the polymerization process (Poshyachinda et al., 1991).
Crystal Structure Studies
Research into the crystal structure of mixed nickel(II) nitrate complexes containing this compound has provided valuable insights into the structural properties and behaviors of these complexes in various solvents (Fukuda et al., 1989).
Raman Spectroscopic Characterization
Raman spectroscopy has been employed to characterize high-vinyl polybutadienes produced from anionic polymerization, where this compound is used as a complexing agent. This study aids in understanding the polymer microstructure, which is crucial for various applications in materials science (Poshyachinda et al., 1991).
Mechanism of Action
Target of Action
1,2-Dipiperidinoethane (DPE) primarily targets acetylcholinesterase (AChE) and acts as a muscarinic antagonist . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and muscarinic receptors are a type of acetylcholine receptor.
Mode of Action
DPE inhibits the action of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft . This results in prolonged activation of the muscarinic receptors. Dpe also acts as a muscarinic antagonist, blocking the action of acetylcholine at these receptors . This dual action negates most of the toxic effects of the compound .
Result of Action
The administration of DPE has been reported to produce seizures and lesions in the central nervous system . It has been observed to cause symmetrical necrosis in the pyriform cortex, amygdala, and other areas of gray matter in rats, mice, and gerbils . The necrosis was detectable in 10 hours and fully developed in 24 hours .
Action Environment
It is known that exposure to moist air or water can affect the stability of many chemical compounds
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,2-Dipiperidinoethane plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting AChE, this compound can increase acetylcholine levels, leading to prolonged neurotransmitter activity . Additionally, this compound interacts with muscarinic receptors, acting as an antagonist and modulating cholinergic signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce seizures and cause central nervous system (CNS) lesions in animal models . These effects are attributed to its dual action as an acetylcholinesterase inhibitor and muscarinic antagonist. By disrupting normal cholinergic signaling, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell function includes changes in calcium homeostasis and neurotransmitter release, which can lead to excitotoxicity and neuronal damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with acetylcholinesterase and muscarinic receptors. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and prolonged activation of cholinergic receptors. Additionally, as a muscarinic antagonist, this compound binds to muscarinic receptors, blocking their activation by acetylcholine and modulating downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that single doses of this compound can produce symmetrical necrosis in specific brain regions within 10 hours, with full development of lesions observed in 24 hours . The stability and degradation of this compound in vitro and in vivo are critical factors influencing its long-term effects on cellular function. Understanding these temporal dynamics is essential for assessing the compound’s potential therapeutic and toxicological implications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can act as a mild acetylcholinesterase inhibitor, leading to increased acetylcholine levels and enhanced cholinergic signaling . At higher doses, the compound’s dual action as an acetylcholinesterase inhibitor and muscarinic antagonist can result in severe neurotoxicity, including seizures and CNS lesions . These threshold effects highlight the importance of careful dosage considerations in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include phase I and phase II reactions. Phase I reactions, such as oxidation and reduction, are catalyzed by enzymes like cytochrome P450 . These reactions modify the compound to increase its water solubility and facilitate its excretion. Phase II reactions, including glucuronidation and sulfation, further enhance the compound’s solubility and promote its elimination from the body . The interactions of this compound with these metabolic enzymes are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues, such as the brain, are influenced by its chemical properties and interactions with cellular components. Understanding these transport and distribution dynamics is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with acetylcholinesterase and muscarinic receptors may involve localization to synaptic vesicles and neuronal membranes. These subcellular interactions are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.
Properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQPNRUQXPLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062067 | |
Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932-04-3 | |
Record name | 1,2-Dipiperidinoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1932-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipiperidinoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dipiperidinylethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperidine, 1,1'-(1,2-ethanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-ethylenedipiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-Ethylenedipiperidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3M2M6CQR6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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